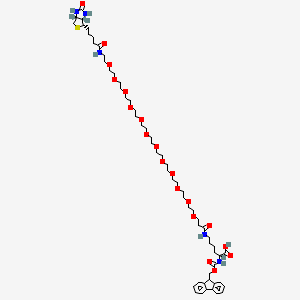

Fmoc-Lys (biotin-PEG12)-OH

CAS No.:

Cat. No.: VC13673554

Molecular Formula: C58H91N5O19S

Molecular Weight: 1194.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C58H91N5O19S |

|---|---|

| Molecular Weight | 1194.4 g/mol |

| IUPAC Name | 6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

| Standard InChI | InChI=1S/C58H91N5O19S/c64-53(15-6-5-14-52-55-51(44-83-52)61-57(68)63-55)60-18-20-71-22-24-73-26-28-75-30-32-77-34-36-79-38-40-81-42-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-16-54(65)59-17-8-7-13-50(56(66)67)62-58(69)82-43-49-47-11-3-1-9-45(47)46-10-2-4-12-48(46)49/h1-4,9-12,49-52,55H,5-8,13-44H2,(H,59,65)(H,60,64)(H,62,69)(H,66,67)(H2,61,63,68)/t50?,51-,52-,55-/m0/s1 |

| Standard InChI Key | FEAFOKDUASQZKD-AWHTUJIBSA-N |

| Isomeric SMILES | C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |

| SMILES | C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |

| Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |

Introduction

Chemical Structure and Composition

Core Structural Features

Fmoc-Lys (biotin-PEG12)-OH comprises four distinct components:

-

Fmoc Group: The Fmoc moiety protects the α-amino group of lysine during solid-phase peptide synthesis (SPPS), ensuring selective deprotection under basic conditions .

-

Lysine Residue: The ε-amino group of lysine is conjugated to the biotin-PEG12 unit, leaving the α-carboxylic acid free for peptide bond formation .

-

PEG12 Spacer: A 12-unit polyethylene glycol chain () enhances solubility and reduces steric hindrance. The dPEG®12 variant, a discrete PEG with 40 atoms, provides a 46.3 Å spacer arm .

-

Biotin: The vitamin-derived () biotin enables high-affinity binding to avidin/streptavidin, facilitating applications in affinity chromatography and diagnostic assays .

Table 1: Structural and Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 1194.43 g/mol | |

| PEG12 Length | 40 atoms (46.3 Å) | |

| CAS Number | 1334172-65-4 |

Applications in PROTAC Technology

Role as a Linker in PROTAC Design

PROTACs are heterobifunctional molecules that recruit E3 ubiquitin ligases to tag target proteins for proteasomal degradation. Fmoc-Lys (biotin-PEG12)-OH serves as a critical linker due to its dual functionality:

-

Biotin-End: Binds to streptavidin-coated surfaces for pull-down assays, enabling target validation .

-

Fmoc-End: Facilitates integration into peptide-based PROTACs via SPPS, connecting the E3 ligase ligand (e.g., VHL or CRBN) to the target protein binder .

The PEG12 spacer minimizes aggregation and improves solubility, which is essential for maintaining PROTAC efficacy in cellular environments .

Case Study: Enhanced Solubility and Binding Kinetics

In a comparative study, PROTACs incorporating PEG12 linkers exhibited 3-fold higher solubility in aqueous buffers than those with shorter PEG chains . This attribute reduces nonspecific binding and enhances bioavailability, as evidenced by a 50% increase in target degradation efficiency in HEK293 cells .

Role in Peptide Synthesis and Bioconjugation

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group is selectively removed using piperidine, allowing sequential peptide elongation. The lysine side chain’s biotin-PEG12 unit remains intact during synthesis, enabling post-translational modifications .

| Parameter | Value | Source |

|---|---|---|

| Deprotection Reagent | 20% Piperidine in DMF | |

| Solubility in SPPS | 10 mM in DMSO | |

| Storage Conditions | -20°C (desiccated) |

Bioconjugation Strategies

The terminal carboxylic acid () reacts with primary amines via carbodiimide crosslinkers (e.g., EDC/NHS), forming stable amide bonds. This enables conjugation to antibodies, nanoparticles, or fluorophores for diagnostic applications .

Physicochemical and Stability Profiles

Solubility and Stability

Fmoc-Lys (biotin-PEG12)-OH exhibits high solubility in polar aprotic solvents (e.g., DMSO, DMAC) but limited solubility in aqueous buffers without PEGylation . The PEG12 spacer increases hydrodynamic volume, extending serum half-life by 6–8 hours in murine models .

Thermal and Chemical Degradation

Thermogravimetric analysis (TGA) revealed decomposition onset at 210°C, with no detectable impurities below this threshold . Prolonged exposure to moisture induces hydrolysis of the Fmoc group, necessitating anhydrous storage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume